Methanetellurol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

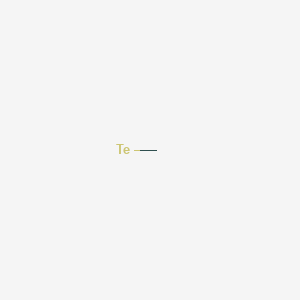

Methanetellurol, also known by its chemical formula CH₃TeH, is an organotellurium compound. It is the simplest organotellurium compound that has been purified in bulk. This compound is classified as a tellurol and is a colorless gas that decomposes to tellurium and methane near room temperature .

Preparation Methods

Methanetellurol is prepared by the reduction of dimethyl ditelluride using sodium in liquid ammonia, followed by protonation of the sodium methanetellurolate (CH₃Te⁻Na⁺) with sulfuric acid . The synthetic route can be summarized as follows:

-

Reduction of Dimethyl Ditelluride

Reactants: Dimethyl ditelluride, sodium, liquid ammonia.

Conditions: Low temperature, inert atmosphere.

Reaction: (CH₃Te)₂ + 2 Na → 2 CH₃Te⁻Na⁺

-

Protonation

Reactants: Sodium methanetellurolate, sulfuric acid.

Conditions: Controlled addition of acid.

Reaction: CH₃Te⁻Na⁺ + H₂SO₄ → CH₃TeH + NaHSO₄

Due to its instability and tendency to decompose, this compound is not produced on an industrial scale .

Chemical Reactions Analysis

Methanetellurol undergoes several types of chemical reactions, including:

-

Oxidation: : this compound can be oxidized to form tellurium dioxide (TeO₂) and methane (CH₄).

Reagents: Oxygen or other oxidizing agents.

Conditions: Elevated temperatures.

Products: TeO₂, CH₄.

-

Reduction: : this compound can be reduced to elemental tellurium and methane.

Reagents: Reducing agents like hydrogen.

Conditions: High pressure and temperature.

Products: Te, CH₄.

-

Substitution: : this compound can undergo substitution reactions where the tellurium atom is replaced by other atoms or groups.

Reagents: Halogens, alkylating agents.

Conditions: Varies depending on the reagent.

Products: Various organotellurium compounds.

Scientific Research Applications

Methanetellurol has limited applications due to its instability. it is of interest in scientific research for the following reasons:

Biology and Medicine: Research into organotellurium compounds, including this compound, explores their potential biological activities and therapeutic applications.

Mechanism of Action

The mechanism of action of methanetellurol involves its decomposition to tellurium and methane. The molecular targets and pathways are primarily related to its chemical reactivity and interactions with other compounds. This compound’s effects are largely due to the presence of the tellurium atom, which can form various bonds and undergo multiple reactions .

Comparison with Similar Compounds

Methanetellurol can be compared with other similar compounds such as methanol (CH₃OH), methanethiol (CH₃SH), and methaneselenol (CH₃SeH). These compounds share a similar structure but differ in the central atom (oxygen, sulfur, selenium, tellurium):

Methanol (CH₃OH): Contains oxygen, is a common alcohol, and is widely used as a solvent and fuel.

Methanethiol (CH₃SH): Contains sulfur, is known for its strong odor, and is used in the chemical industry.

Methaneselenol (CH₃SeH): Contains selenium, is less common, and is studied for its potential biological activities.

This compound is unique due to the presence of tellurium, which imparts distinct chemical properties and reactivity compared to its lighter homologues .

Properties

Molecular Formula |

CH3Te |

|---|---|

Molecular Weight |

142.6 g/mol |

InChI |

InChI=1S/CH3Te/c1-2/h1H3 |

InChI Key |

WIWDJNKCVBRSNP-UHFFFAOYSA-N |

Canonical SMILES |

C[Te] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(2,5-Dimethoxyphenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14692513.png)

![Bicyclo[4.1.0]hept-3-en-2-one](/img/structure/B14692551.png)

![6-(7-Fluoro-9h-fluoren-2-yl)-5h-dibenzo[c,e]azepine-5,7(6h)-dione](/img/structure/B14692565.png)